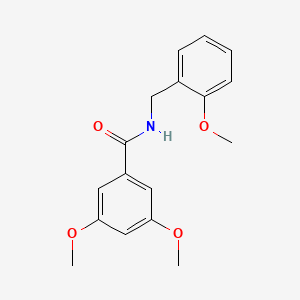![molecular formula C16H23FN2O3S B5777692 1-(3,3-dimethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5777692.png)
1-(3,3-dimethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-dimethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as DMP-777 and is known for its ability to modulate the activity of certain receptors in the brain. In
Wissenschaftliche Forschungsanwendungen
DMP-777 has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research involves the modulation of the activity of certain receptors in the brain, specifically the sigma-1 receptor. Studies have shown that DMP-777 has the ability to bind to the sigma-1 receptor, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and depression.
Wirkmechanismus
The mechanism of action of DMP-777 involves its ability to bind to the sigma-1 receptor and modulate its activity. This receptor is involved in a variety of cellular processes, including calcium signaling, protein synthesis, and cell survival. By modulating the activity of this receptor, DMP-777 may have a neuroprotective effect and improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that DMP-777 has a variety of biochemical and physiological effects. In addition to its ability to bind to the sigma-1 receptor, DMP-777 has been shown to have antioxidant properties and may protect against oxidative stress. It has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMP-777 in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, its ability to modulate the activity of the sigma-1 receptor makes it a valuable tool for studying the role of this receptor in various cellular processes. However, one limitation of using DMP-777 is its relatively high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving DMP-777. One area of interest is the potential therapeutic applications of this compound for the treatment of neurological disorders such as Alzheimer's disease and depression. Additionally, further studies are needed to fully understand the mechanism of action of DMP-777 and its effects on cellular processes. Finally, the development of new synthetic methods for DMP-777 may help to reduce the cost of this compound and make it more widely available for scientific research.
Synthesemethoden
The synthesis of DMP-777 involves several steps, including the reaction of 4-fluorophenylsulfonyl chloride with piperazine in the presence of a base, followed by the addition of 3,3-dimethylbutanoyl chloride. The resulting compound is then purified using column chromatography to yield DMP-777 in high purity.
Eigenschaften
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-16(2,3)12-15(20)18-8-10-19(11-9-18)23(21,22)14-6-4-13(17)5-7-14/h4-7H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSFRUOXNXHZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-3,3-dimethylbutan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


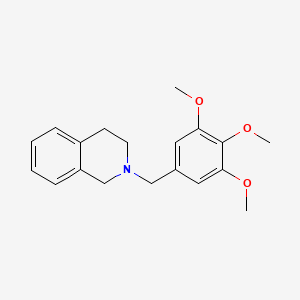
![methyl {2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5777641.png)
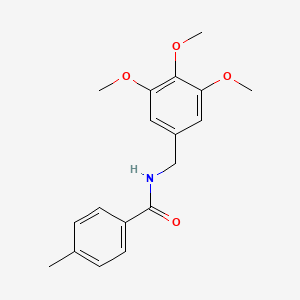
![1-{[2-(methylthio)-1,3-benzothiazol-5-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5777646.png)
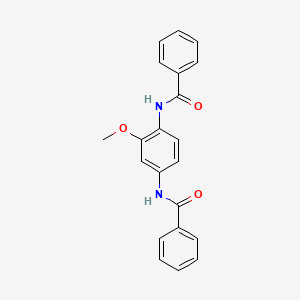

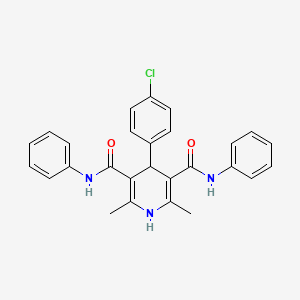
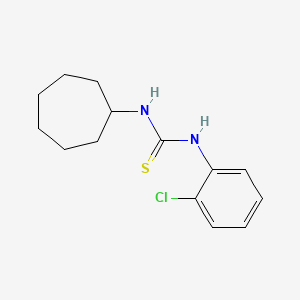
![4-[(2-chloro-5-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5777687.png)
![3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5777688.png)

![2-thiophenecarbaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5777703.png)
